N-T-Boc-leu-gly-arg P-nitroanilide
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Overview
Description
N-T-Boc-leu-gly-arg P-nitroanilide is a chromogenic substrate used primarily in biochemical assays. It is particularly known for its role in detecting bacterial endotoxins through enzymatic cleavage, which releases p-nitroanilide, a compound that can be quantified by colorimetric detection at 405 nm .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-T-Boc-leu-gly-arg P-nitroanilide involves the sequential coupling of amino acids. The process typically starts with the protection of the amino group of leucine using tert-butyloxycarbonyl (Boc) group. This is followed by the coupling of glycine and arginine residues. The final step involves the attachment of p-nitroanilide to the peptide chain. The reaction conditions often require the use of coupling reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in an anhydrous environment .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated peptide synthesizers and rigorous purification steps such as high-performance liquid chromatography (HPLC) .
Chemical Reactions Analysis
Types of Reactions
N-T-Boc-leu-gly-arg P-nitroanilide primarily undergoes enzymatic cleavage reactions. It is a substrate for amidases induced by bacterial endotoxins, leading to the release of p-nitroanilide .
Common Reagents and Conditions
The enzymatic cleavage typically occurs in the presence of endotoxin-induced amidases under physiological conditions. The reaction is monitored by measuring the absorbance of p-nitroanilide at 405 nm .
Major Products
The major product of the enzymatic reaction is p-nitroanilide, which is quantified to assess the presence and concentration of bacterial endotoxins .
Scientific Research Applications
N-T-Boc-leu-gly-arg P-nitroanilide is widely used in various scientific research fields:
Chemistry: It serves as a model substrate in studying enzyme kinetics and mechanisms.
Mechanism of Action
N-T-Boc-leu-gly-arg P-nitroanilide exerts its effects through enzymatic cleavage by endotoxin-induced amidases. The cleavage releases p-nitroanilide, which can be quantified by its absorbance at 405 nm. This mechanism is utilized in endotoxin detection assays to measure the concentration of bacterial endotoxins .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-T-Boc-leu-gly-arg P-nitroanilide is unique due to its specific application as a chromogenic substrate for endotoxin detection. Its ability to release p-nitroanilide upon enzymatic cleavage makes it highly valuable in quantitative assays of endotoxins, distinguishing it from other similar oligopeptides .
Properties
Molecular Formula |
C25H40N8O7 |
---|---|
Molecular Weight |
564.6 g/mol |
IUPAC Name |
tert-butyl N-[1-[[2-[[5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]carbamate |
InChI |
InChI=1S/C25H40N8O7/c1-15(2)13-19(32-24(37)40-25(3,4)5)21(35)29-14-20(34)31-18(7-6-12-28-23(26)27)22(36)30-16-8-10-17(11-9-16)33(38)39/h8-11,15,18-19H,6-7,12-14H2,1-5H3,(H,29,35)(H,30,36)(H,31,34)(H,32,37)(H4,26,27,28) |
InChI Key |
XYZOMPCEZFRTOR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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